molecular formula C12H10OS B8699112 1-Phenyl-2-(thiophen-3-yl)ethanone

1-Phenyl-2-(thiophen-3-yl)ethanone

Cat. No.: B8699112
M. Wt: 202.27 g/mol
InChI Key: IERRQHYNCUWBGL-UHFFFAOYSA-N
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Description

1-Phenyl-2-(thiophen-3-yl)ethanone is a ketone derivative featuring a phenyl group and a thiophene ring connected via an ethanone backbone. This article compares this compound with similar ethanone-based derivatives, focusing on structural features, synthesis methods, biological efficacy, and molecular interactions.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

1-phenyl-2-thiophen-3-ylethanone

InChI

InChI=1S/C12H10OS/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

IERRQHYNCUWBGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Core Backbone and Substituent Variations

  • 1-Phenyl-2-(thiophen-3-yl)ethanone: Contains a thiophene ring at position 2 and a phenyl group at position 1 of the ethanone backbone. The thiophene’s sulfur atom and aromaticity may influence electronic properties and intermolecular interactions .
  • Synthesized via phenacyl bromide and triazole, yielding 22.7% .
  • 1-Phenyl-2-(phenylamino)ethanone derivatives (): Feature an amino linker between the phenyl group and ethanone. Substituents like lipophilic R1 (cyclohexyl, n-hexyl) and carboxyl/EtO groups at R4/R5 enhance MCR-1 inhibitory activity .

Physical Properties

  • Crystal Packing: In 1-(thiophen-3-yl)ethanone (), the thiophene ring exhibits flip-type disorder and forms C-H···π bonds and S···O contacts, enhancing lattice stability .
  • Melting Points: Pyridyl analogs (e.g., 1-phenyl-2-(2-pyridyl)ethanone) melt at 59–60°C, while oxadiazole-thiophene derivatives () likely have higher melting points due to rigid heterocycles .

Antimicrobial Activity

  • MCR-1 Inhibition : Compound 6q (0.8 mM) and 6p (1.6 mM) showed dose-dependent inhibition of PEA transfer, critical for combating colistin-resistant bacteria . SAR studies highlight the necessity of lipophilic R1 groups and carboxyl/EtO substituents .

Molecular Docking Insights

  • Acetylcholinesterase Binding: Ethanone derivatives with imidazolylthio groups (e.g., 1-phenyl-2-(4,5-diphenyl-2-imidazolylthio)-ethanone) showed docking scores of -8.6 kcal/mol, suggesting moderate affinity .
  • MCR-1 Interactions: In compound 3 (), hydrogen bonds between the ethanone backbone and MCR-1’s catalytic domain are critical for inhibition .

Key Contrasts and Limitations

  • Variable Inhibition: Compound 6m () lost MCR-1 inhibitory activity at 10 mM, underscoring the non-linear impact of concentration and substituent choice .
  • Synthetic Challenges : Triazole derivatives () face low yields, whereas thiophene-containing compounds () require multi-step protocols, limiting scalability.

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